

Application Note: Quantification of Sesquiterpenes in Spikenard (*Nardostachys jatamansi*) by HPLC-UV

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Spikenard extract*

Cat. No.: *B15285808*

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Introduction

Spikenard (*Nardostachys jatamansi*), a perennial herb native to the Himalayan region, has a long history of use in traditional medicine systems for treating various ailments, including nervous and digestive disorders.[1] The therapeutic properties of Spikenard are largely attributed to its rich composition of bioactive compounds, particularly sesquiterpenes. Key sesquiterpenes such as desoxo-narchinol A, nardosinonediol, and nardosinone are recognized for their neuroprotective and anti-pancreatitis activities.[2] Accurate and reliable quantification of these sesquiterpenes is crucial for the quality control, standardization, and development of Spikenard-based pharmaceutical products. This application note provides a detailed protocol for the quantification of major sesquiterpenes in Spikenard using a validated High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) method.

Principle

This method utilizes reversed-phase HPLC to separate the sesquiterpenes present in a Spikenard rhizome extract. The separation is achieved based on the differential partitioning of the analytes between a nonpolar stationary phase (C18 column) and a polar mobile phase (a gradient of water and acetonitrile with formic acid). The eluted compounds are detected by a

UV detector at a specific wavelength, and their concentration is determined by comparing the peak area to that of a known standard.

Experimental Protocol

Materials and Reagents

- Plant Material: Dried rhizomes of *Nardostachys jatamansi*.
- Solvents:
 - HPLC grade acetonitrile
 - HPLC grade methanol
 - HPLC grade water
 - Formic acid (analytical grade)
 - Ethanol (analytical grade)
- Reference Standards: Desoxo-narchinol A, Nardosinonediol, Nardosinone (or other relevant sesquiterpene standards like Jatamansone).
- Equipment:
 - Grinder or mill
 - Soxhlet apparatus or reflux extraction setup
 - Rotary evaporator
 - Analytical balance
 - Volumetric flasks
 - Syringes and syringe filters (0.45 µm)
 - HPLC system equipped with a UV detector, autosampler, and C18 column.

Sample Preparation (Extraction)

An optimized extraction method is crucial for the accurate quantification of sesquiterpenes.[2]

- Grinding: Grind the dried Spikenard rhizomes into a coarse powder.
- Extraction:
 - Accurately weigh about 1.0 g of the powdered rhizome.
 - Perform reflux extraction at 70°C for 3 hours using 78.81 mL of 24.98% ethanol as the extraction solvent.[2] Alternatively, a Soxhlet extraction with methanol can be performed.[3]
- Filtration and Concentration:
 - Filter the extract through Whatman No. 1 filter paper.
 - Evaporate the solvent from the filtrate under reduced pressure using a rotary evaporator to obtain the dried crude extract.
- Sample Solution Preparation:
 - Dissolve a known amount of the dried extract in HPLC grade methanol.
 - Filter the solution through a 0.45 µm syringe filter into an HPLC vial.

Standard Solution Preparation

- Stock Solution: Accurately weigh a precise amount of the reference standards (e.g., desoxonarchinol A, nardosinonediol, nardosinone) and dissolve in HPLC grade methanol to prepare individual stock solutions of a known concentration (e.g., 1 mg/mL).
- Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the stock solutions with methanol to create a calibration curve (e.g., 10, 25, 50, 100, 250 µg/mL).

HPLC-UV Chromatographic Conditions

The following HPLC conditions have been optimized for the simultaneous detection of three major sesquiterpenes.[2]

Parameter	Condition
Column	Reversed-phase C18 column (e.g., 150 x 4.6 mm, 5 µm) with a guard column
Mobile Phase	A: 0.1% Formic acid in water B: 0.1% Formic acid in acetonitrile
Gradient Elution	20% B to 80% B over 30 minutes
Flow Rate	1.0 mL/min
Injection Volume	10 µL
Column Temperature	Room temperature (e.g., 25°C)
Detection Wavelength	254 nm

Data Analysis and Quantification

- **Calibration Curve:** Inject the working standard solutions into the HPLC system and record the peak areas. Plot a calibration curve of peak area versus concentration for each standard. Determine the linearity (R^2) of the calibration curve.
- **Quantification:** Inject the prepared sample solution into the HPLC system. Identify the peaks of the target sesquiterpenes by comparing their retention times with those of the standards. Calculate the concentration of each sesquiterpene in the sample using the regression equation from the calibration curve.

The amount of each sesquiterpene in the original plant material can be calculated using the following formula:

$$\text{Content (mg/g)} = (C \times V \times D) / W$$

Where:

- C = Concentration of the sesquiterpene in the sample solution (mg/mL)

- V = Final volume of the sample solution (mL)
- D = Dilution factor (if any)
- W = Weight of the powdered rhizome taken for extraction (g)

Quantitative Data Summary

The content of sesquiterpenes in *Nardostachys jatamansi* can vary depending on the geographical source, harvesting time, and extraction method. The following table summarizes representative quantitative data for major sesquiterpenes.

Sesquiterpene	Reported Content	Method	Reference
Jatamansone	20.32% in jatamansi oil	HPTLC	[4]
Calarene	20.4% in volatile oil	GC-MS	[5]
γ -Himachalene	17.1% in volatile oil	GC-MS	[5]
Vardiflorene	12.3% in volatile oil	GC-MS	[5]
Guaia-6,9-diene	11.96% in essential oil	GC-MS	[6]
Calarene	10.44% in essential oil	GC-MS	[6]
Jatamansone	8.11% in essential oil	GC-MS	[6]

Note: The data presented is from different analytical methods (HPTLC and GC-MS) and for different preparations (oil vs. extract), which will result in variations in reported percentages.

Method Validation

For ensuring the reliability of the quantitative results, the HPLC-UV method should be validated according to ICH guidelines for parameters such as:

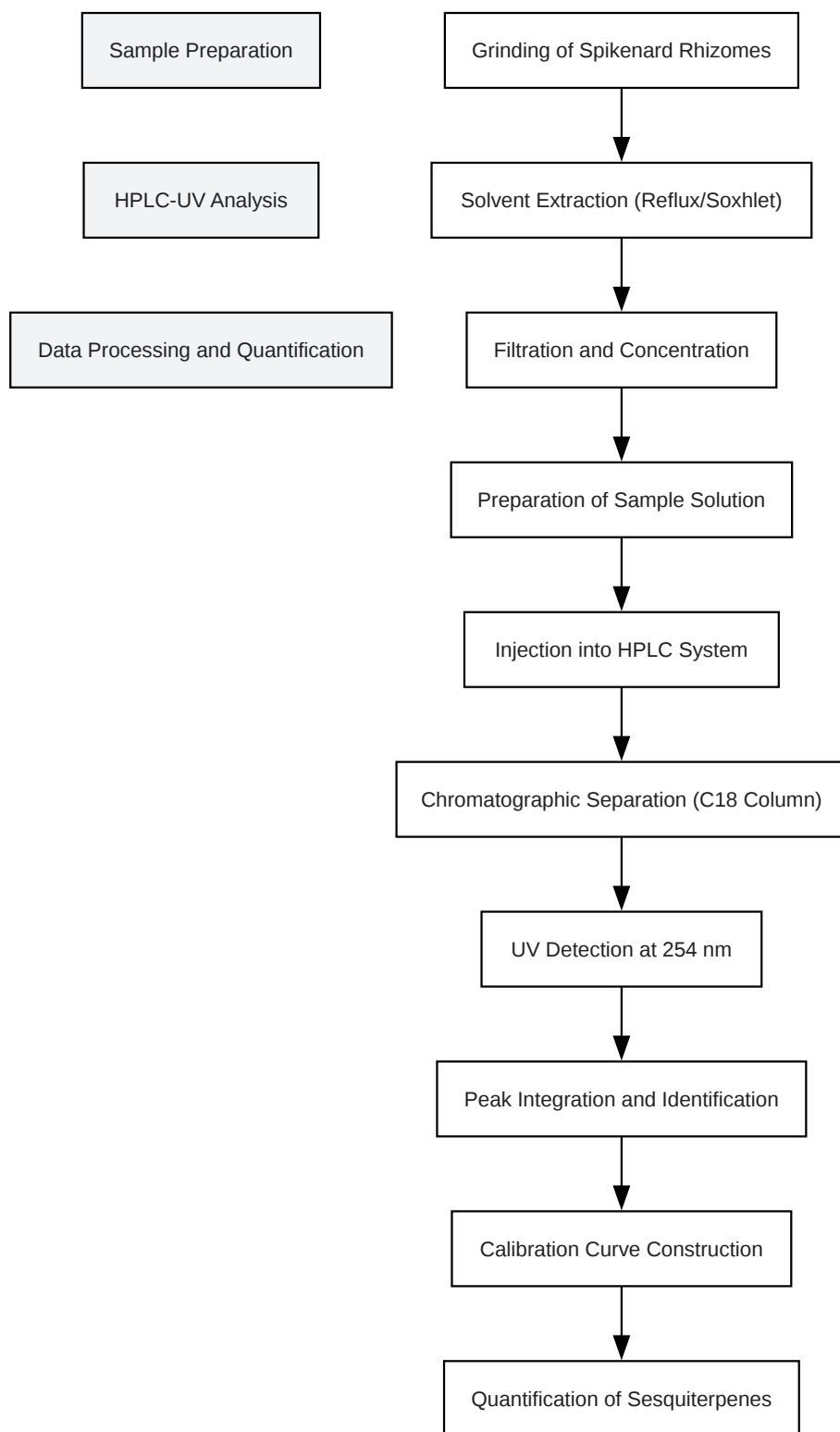
- Linearity: Assessed by the correlation coefficient (R^2) of the calibration curve.
- Precision: Evaluated by replicate injections of the same sample (intraday and interday).

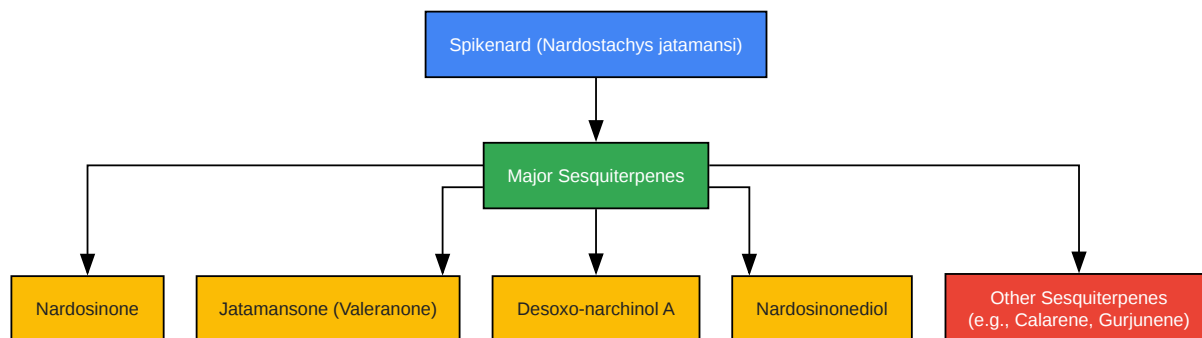
- Accuracy: Determined by recovery studies (spiking a known amount of standard into a sample).
- Limit of Detection (LOD) and Limit of Quantification (LOQ): The lowest concentration of analyte that can be reliably detected and quantified.
- Robustness: Assessed by making small, deliberate changes to the method parameters (e.g., flow rate, mobile phase composition).

A validated method demonstrated satisfactory linearity, accuracy, precision, recovery, repeatability, and stability for the quantification of desoxo-narchinol A, nardosinonediol, and nardosinone.[2]

Visualizations

Experimental Workflow





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- To cite this document: BenchChem. [Application Note: Quantification of Sesquiterpenes in Spikenard (Nardostachys jatamansi) by HPLC-UV]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b15285808#hplc-uv-method-for-quantification-of-sesquiterpenes-in-spikenard]

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